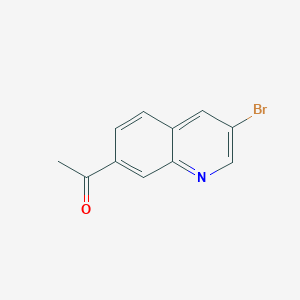

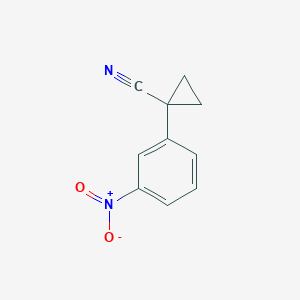

1-(3-Nitrophenyl)cyclopropanecarbonitrile

Übersicht

Beschreibung

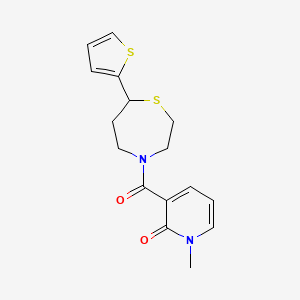

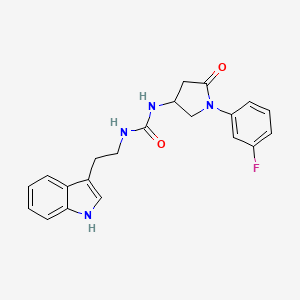

1-(3-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 188.19 . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-(3-Nitrophenyl)cyclopropanecarbonitrile serves as an intermediate in the synthesis of various chemically and biologically significant compounds. For instance, it has been utilized in the synthesis of NVP-BEZ-235 derivatives, highlighting its role in facilitating complex chemical transformations. The compound is synthesized from readily available precursors, such as 4-nitrobenzaldehyde, through multi-step processes with considerable yield efficiency, emphasizing its significance in synthetic chemistry and drug discovery (Hou et al., 2016).

Corrosion Inhibition

Research has also explored the application of derivatives of this compound in corrosion inhibition. Specifically, derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications for enhancing material longevity and integrity (Verma et al., 2015).

Organic Synthesis and Material Science

The compound and its derivatives find extensive use in organic synthesis, enabling the construction of complex molecular architectures. For example, they participate in cascade annulation reactions to produce cyclopenta[b]furan derivatives, which are valuable for their diverse potential applications in pharmaceuticals and material science (Qian et al., 2018). Additionally, its role in synthesizing oxazoles and contributing to enantioselective cycloadditions further illustrates its versatility in facilitating the synthesis of functionally and optically enriched compounds (Selvi & Srinivasan, 2014).

Electrochemical Applications

Electrochemical studies involving novel monomers based on this compound have been conducted to examine their copolymerization behavior and electrochromic properties. These studies highlight the potential of such compounds in developing materials with tailored optical and electronic properties for advanced technological applications (Soylemez et al., 2015).

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHKUHMETFGZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

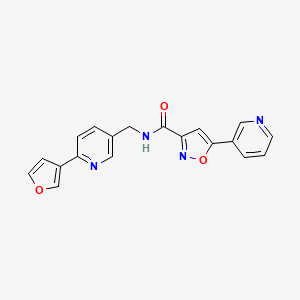

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

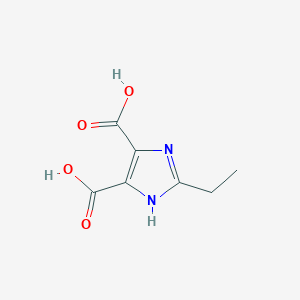

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)

![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)